Quinolin-5-ylmethanol

Perovskite photovoltaics Wide-bandgap solar cells Additive engineering

Optimize device performance with Quinolin-5-ylmethanol. This specific 5-position isomer provides a +1.53% absolute PCE improvement over benzyl alcohol in perovskite solar cells and is a patent-validated intermediate for CETP inhibitor synthesis. Its unique electronic profile and Lewis base functionality are not replicated by 6- or 8-position analogs. Insist on CAS 16178-42-0 to ensure reproducible results. Order research quantities or bulk now.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 16178-42-0
Cat. No. B099982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-5-ylmethanol
CAS16178-42-0
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=NC2=C1)CO
InChIInChI=1S/C10H9NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-6,12H,7H2
InChIKeyZKPMQVSVRVORAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-5-ylmethanol (CAS 16178-42-0) Procurement Baseline: Heterocyclic Building Block for Synthetic Chemistry and Material Science Applications


Quinolin-5-ylmethanol (CAS 16178-42-0; molecular formula C₁₀H₉NO; molecular weight 159.18 g/mol) is a heterocyclic alcohol featuring a quinoline core with a hydroxymethyl substituent at the 5-position [1]. It is primarily employed as a synthetic building block in pharmaceutical intermediate preparation and materials chemistry. Physicochemical data include: density 1.218 g/cm³, boiling point 334.8°C at 760 mmHg, computed LogP 1.3 (XLogP3), topological polar surface area (tPSA) 33.1 Ų, and exact mass 159.06841 Da [1][2]. The compound is available from commercial suppliers with standard purity specifications of 95% to 98%, accompanied by batch-specific QC documentation including NMR, HPLC, or GC trace data .

Why Generic Substitution Fails for Quinolin-5-ylmethanol: Position-Specific Reactivity and Regioisomeric Constraints


Quinolin-5-ylmethanol cannot be interchanged indiscriminately with its regioisomers (e.g., quinolin-6-ylmethanol, quinolin-8-ylmethanol) or with simpler benzyl alcohols in material science applications. The 5-position hydroxymethyl group confers a unique combination of hydrogen-bonding capacity and electronic properties that directly influence device performance outcomes. In perovskite solar cell fabrication, substituting quinolin-5-ylmethanol with benzyl alcohol or 4-pyridinemethanol results in statistically significant degradation of power conversion efficiency (PCE) and fill factor (FF), as demonstrated by direct comparative device characterization [1]. In synthetic chemistry contexts, the 5-substitution pattern provides distinct reactivity in TfOH-promoted α-C–H activation over O–H bond cleavage, enabling chemoselective transformations not replicable with other quinoline substitution patterns [2]. These quantifiable performance differentials necessitate deliberate specification rather than generic substitution.

Quinolin-5-ylmethanol Quantitative Differentiation Evidence: Direct Comparative Data Versus Analogs and Alternatives


Perovskite Solar Cell Performance: Quinolin-5-ylmethanol versus Benzyl Alcohol and 4-Pyridinemethanol

In wide-bandgap (1.77 eV) perovskite solar cell fabrication, quinolin-5-ylmethanol employed as a multifunctional additive in the antisolvent step outperforms both benzyl alcohol and 4-pyridinemethanol as comparators. Under identical device fabrication conditions, quinolin-5-ylmethanol delivered a power conversion efficiency (PCE) of 18.65% with a fill factor (FF) of 82.1%, compared with benzyl alcohol (PCE 17.12%, FF 78.4%) and 4-pyridinemethanol (PCE 16.89%, FF 77.2%) [1]. The quantified PCE improvement of +1.53% absolute (benzyl alcohol) and +1.76% absolute (4-pyridinemethanol) is attributed to the quinoline nitrogen's Lewis base functionality enabling effective defect passivation at perovskite grain boundaries while maintaining favorable film morphology [1].

Perovskite photovoltaics Wide-bandgap solar cells Additive engineering

Patent-Documented Role as Critical Intermediate in CETP Inhibitor Synthesis

Quinolin-5-ylmethanol is explicitly designated as a key synthetic intermediate in patented CETP (cholesteryl ester transfer protein) inhibitor development programs. The compound serves as the foundational quinoline scaffold from which potent CETP inhibitors are constructed through subsequent functionalization steps [1]. This contrasts with alternative quinoline regioisomers (e.g., 6-ylmethanol, 8-ylmethanol) that lack comparable documentation in the CETP inhibitor patent literature. The 5-position hydroxymethyl moiety provides an optimal handle for further derivatization while maintaining the electronic requirements for target engagement [1].

CETP inhibition Cardiovascular drug discovery Quinoline-based therapeutics

Computational Physicochemical Benchmarking: Hydrophilic-Lipophilic Balance and Hydrogen-Bonding Capacity

Computed physicochemical descriptors for quinolin-5-ylmethanol indicate a balanced hydrophilic-lipophilic profile suitable for CNS drug discovery parameter space. Key computational values include: XLogP3 = 1.3, topological polar surface area (tPSA) = 33.1 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, and rotatable bond count = 1 [1]. These values fall within favorable ranges for oral bioavailability prediction (Lipinski compliance) and blood-brain barrier permeability screening. For comparison, quinolin-6-ylmethanol (CAS 16178-43-1) exhibits comparable LogP (~1.3) and tPSA (~33 Ų), indicating that computational similarity does not extend to functional performance outcomes as demonstrated in device-level comparisons .

Physicochemical characterization ADME prediction Compound library design

Hazard Classification and Safe Handling Benchmarking

Quinolin-5-ylmethanol carries GHS hazard classifications H315 (Causes skin irritation) and H319 (Causes serious eye irritation), each assigned with 100% confidence weighting in authoritative hazard databases [1]. This hazard profile is consistent with structurally related quinolinemethanol derivatives and requires standard laboratory personal protective equipment (PPE) including gloves, eye protection, and appropriate ventilation. No acute oral toxicity, carcinogenicity, or environmental persistence classifications are assigned, distinguishing it from more hazardous quinoline derivatives such as chlorinated analogs or N-oxide variants that carry additional toxicological warnings [1].

Chemical safety Laboratory handling GHS classification

Quinolin-5-ylmethanol: Evidence-Backed Research and Industrial Application Scenarios


Wide-Bandgap Perovskite Solar Cell Fabrication

Based on direct comparative device data, quinolin-5-ylmethanol is optimally deployed as an additive in chlorobenzene antisolvent processing for 1.77 eV wide-bandgap perovskite solar cells. The compound delivers an 18.65% PCE and 82.1% fill factor, representing +1.53% absolute PCE improvement over benzyl alcohol and +1.76% over 4-pyridinemethanol under identical fabrication protocols. This performance differential stems from the quinoline nitrogen's Lewis base functionality, which passivates uncoordinated Pb²⁺ defects at perovskite grain boundaries while maintaining favorable film crystallization kinetics [1]. Materials research groups developing tandem photovoltaic architectures should specify quinolin-5-ylmethanol for antisolvent additive optimization workflows where maximizing wide-bandgap sub-cell efficiency is the critical figure of merit.

CETP Inhibitor Medicinal Chemistry Programs

Medicinal chemistry teams pursuing cholesteryl ester transfer protein (CETP) inhibitors for cardiovascular indications can leverage quinolin-5-ylmethanol as a patent-validated quinoline scaffold intermediate. The compound is explicitly documented in CETP inhibitor patent literature (WO2006033004) as a key building block from which potent inhibitor structures are elaborated [1]. Its 5-position hydroxymethyl group provides a versatile synthetic handle for subsequent functionalization while preserving the electronic characteristics necessary for target binding. Researchers initiating new CETP inhibitor lead discovery campaigns should prioritize quinolin-5-ylmethanol over alternative quinoline regioisomers lacking comparable patent precedent in this therapeutic area.

Chiral Cinchona Alkaloid Core Synthesis

Quinolin-5-ylmethanol derivatives serve as substrates for TfOH-promoted chemoselective α-C–H activation, enabling enantioselective α-alkylation with enals to construct the chiral quinolinylmethanolic core characteristic of cinchona alkaloids. This synthetic methodology exploits a reactivity pattern—chemoselective activation of α-C–H over O–H bonds in quinolinylmethanols—that is specific to the quinolinylmethanol scaffold class [1]. The approach has been applied to the total synthesis of broussonetine in three steps, demonstrating practical utility. Synthetic organic chemistry groups engaged in natural product total synthesis or chiral quinoline derivative preparation should consider quinolin-5-ylmethanol as a substrate for developing enantioselective C–C bond-forming methodologies.

Compound Library Building Block Procurement

For high-throughput screening library construction and fragment-based drug discovery, quinolin-5-ylmethanol (Hit2Lead ID 4900508) offers a well-characterized quinoline scaffold with computed XLogP3 = 1.3, tPSA = 33.1 Ų, and one rotatable bond—physicochemical parameters consistent with lead-like chemical space [1][2]. The compound is commercially available at 95-98% purity with accompanying QC documentation including NMR, HPLC, and GC trace data from established vendors [3]. Library designers should note that while regioisomers may exhibit similar computational property profiles, experimental performance in biological assays or material applications can diverge significantly, mandating exact CAS number specification for reproducible library composition.

Technical Documentation Hub

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